

# An In-Depth Technical Guide to endo-BCN-PEG3-acid

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## Compound of Interest

Compound Name: *endo-BCN-PEG3-acid*

Cat. No.: B607316

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **endo-BCN-PEG3-acid**, a bifunctional linker critical in the field of bioconjugation and drug development.

## Core Structure and Properties

**Endo-BCN-PEG3-acid** is a versatile molecule featuring three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This strategic design allows for a dual-reaction functionality, making it an invaluable tool for conjugating diverse molecular entities.

The strained alkyne of the endo-BCN group enables highly efficient and specific copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, or small molecule ligands.<sup>[1][2]</sup> The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigating potential aggregation and steric hindrance.<sup>[1][2]</sup>

## Chemical Structure

Molecular Formula: C<sub>20</sub>H<sub>31</sub>NO<sub>7</sub><sup>[3]</sup>

SMILES: O=C(O)CCOCCOCCOCCNC(=O)OC[C@H]1[C@H]2C#CCCC[C@@]12[H]

## Physicochemical Properties

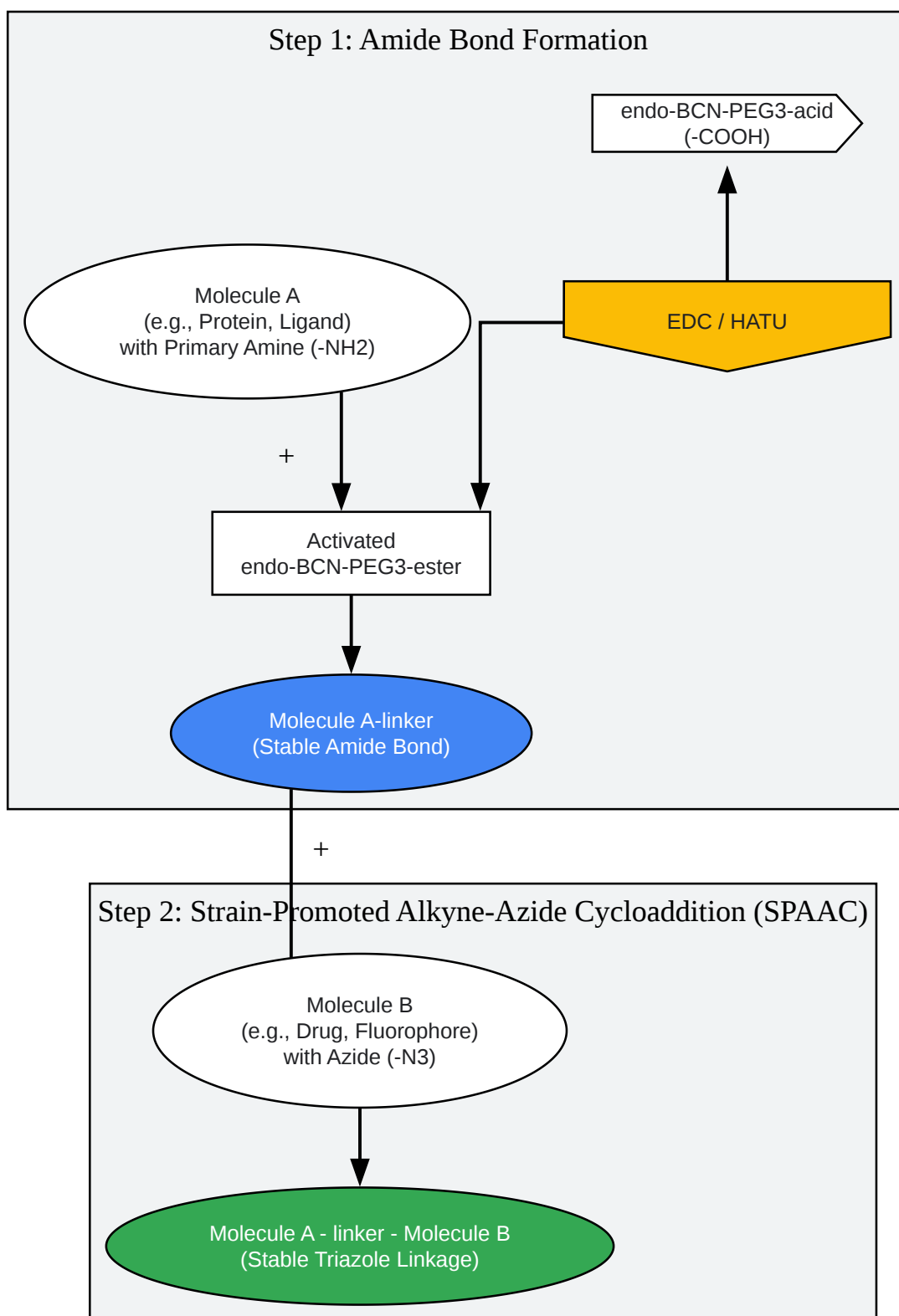
A summary of the key quantitative data for **endo-BCN-PEG3-acid** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	397.47 g/mol
CAS Number	1807501-82-1
Purity	Typically >95%
Solubility	Soluble in Water, DMSO, DCM, and DMF
Storage Conditions	Store at -20°C, protected from light and moisture

## Mechanism of Action and Signaling Pathways

The primary utility of **endo-BCN-PEG3-acid** lies in its ability to covalently link two different molecules through two distinct and orthogonal chemical reactions. This is particularly relevant in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

A common workflow involves a two-step conjugation process. First, the carboxylic acid of **endo-BCN-PEG3-acid** is activated and reacted with a primary amine on a target molecule. In the second step, the BCN moiety is reacted with an azide-functionalized molecule via SPAAC.



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Bifunctional conjugation workflow using **endo-BCN-PEG3-acid**.

## Experimental Protocols

Detailed methodologies for the two key reactions involving **endo-BCN-PEG3-acid** are provided below. These protocols serve as a starting point and may require optimization based on the specific molecules being conjugated.

### Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of **endo-BCN-PEG3-acid** to a protein containing accessible primary amine residues (e.g., lysine).

Materials:

- **endo-BCN-PEG3-acid**
- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
  - Prepare a 10 mg/mL stock solution of the protein in the reaction buffer.
  - Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.
  - Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.
  - Prepare a 10 mM stock solution of **endo-BCN-PEG3-acid** in anhydrous DMF or DMSO.

- Activation of Carboxylic Acid:
  - In a microcentrifuge tube, combine EDC and NHS with the **endo-BCN-PEG3-acid** solution. A typical molar ratio is 1.2:1.2:1 (EDC:NHS:acid).
  - Incubate the activation mixture at room temperature for 15-30 minutes.
- Conjugation Reaction:
  - Add the activated **endo-BCN-PEG3-acid** mixture to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.
  - The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
  - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted activated linker.
  - Incubate for 30 minutes at room temperature.
- Purification:
  - Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

## Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of the BCN-functionalized protein from the previous step with an azide-containing small molecule.

Materials:

- BCN-functionalized protein

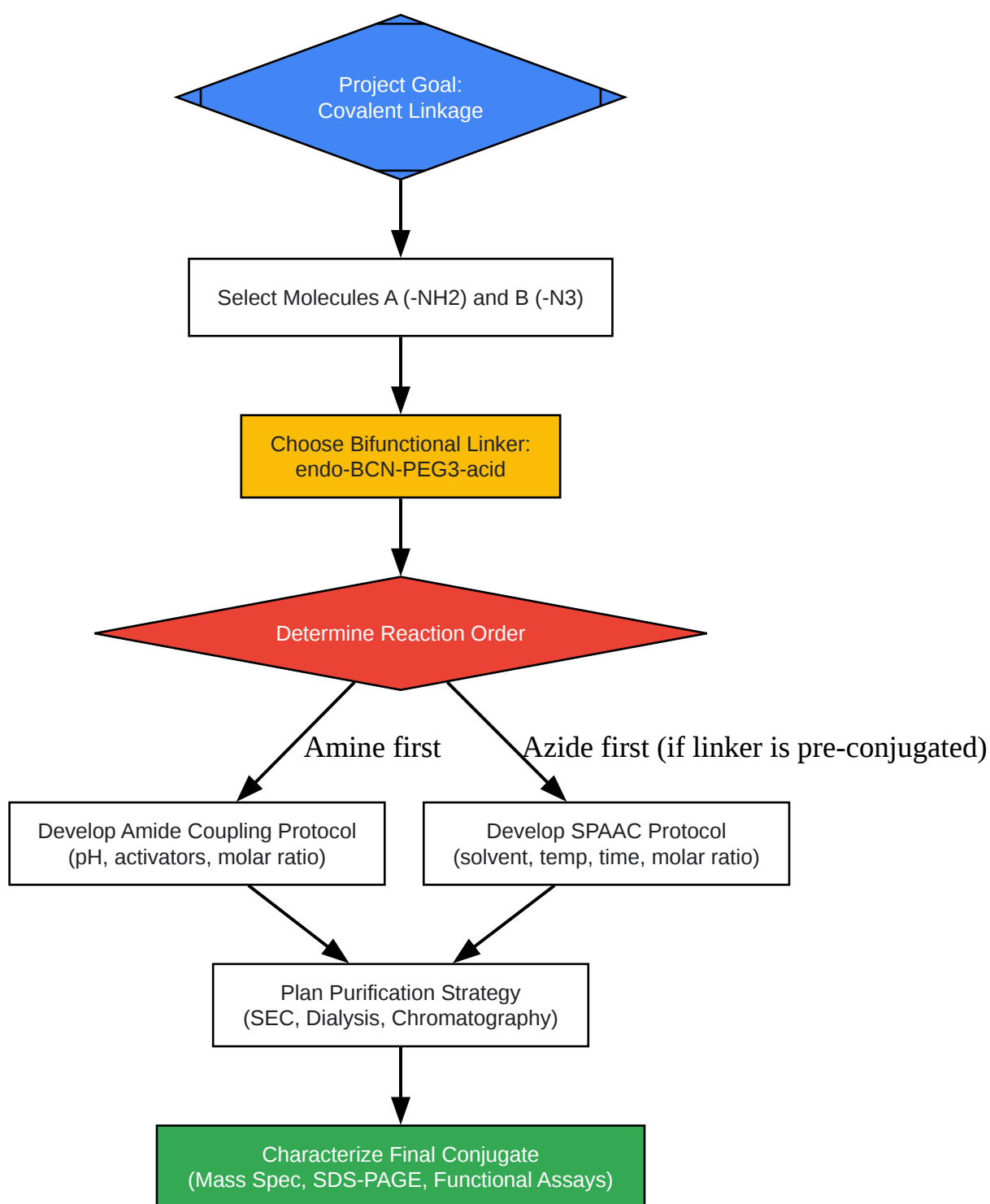
- Azide-containing molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system

#### Procedure:

- Preparation of Reagents:
  - Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
- SPAAC Reaction:
  - Add the azide-containing molecule to the solution of the BCN-functionalized protein. A 2-5 fold molar excess of the azide molecule over the protein is recommended as a starting point.
  - Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if the azide-molecule imparts a significant mass or charge change.
- Purification:
  - Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted azide-containing molecule.

## Logical Relationships in Experimental Design

The successful application of **endo-BCN-PEG3-acid** relies on a logical workflow that considers the properties of the molecules being conjugated and the desired outcome.



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Decision-making workflow for bioconjugation experiments.

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## References

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